molecular formula C23H27FN4O5 B2389903 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 896363-90-9

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Número de catálogo: B2389903
Número CAS: 896363-90-9
Peso molecular: 458.49
Clave InChI: SPINVFYRCWYRKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a structurally complex molecule featuring a benzodioxole moiety, a 2-fluorophenyl-substituted piperazine ring, and an oxalamide linker with a hydroxyethyl group. The benzodioxole group is known for enhancing metabolic stability and influencing receptor binding in pharmaceuticals, while the 2-fluorophenylpiperazine moiety may modulate affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to fluorine’s electron-withdrawing effects . The hydroxyethyl group likely improves aqueous solubility, a critical factor in pharmacokinetics.

Propiedades

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-hydroxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O5/c24-17-3-1-2-4-18(17)27-8-10-28(11-9-27)19(14-26-23(31)22(30)25-7-12-29)16-5-6-20-21(13-16)33-15-32-20/h1-6,13,19,29H,7-12,14-15H2,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPINVFYRCWYRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCO)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. The compound integrates a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing bioactivity, along with a piperazine derivative that may contribute to its pharmacological profile.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Benzo[d][1,3]dioxole : Enhances bioactivity.
  • Piperazine : Provides potential receptor interactions.
  • Oxalamide Linkage : Imparts stability and bioavailability.

The InChI representation of the compound is as follows:
InChI 1S C25H31FN4O5\text{InChI 1S C25H31FN4O5}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide, particularly in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways .
  • Case Study : In vitro studies demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast and prostate cancers. The IC50 values for these compounds ranged from 25.72 ± 3.95 μM to lower concentrations depending on specific structural modifications .
CompoundIC50 (μM)Cancer Cell Line
Compound A25.72 ± 3.95MCF7 (Breast)
Compound B7.4U87 (Glioblastoma)

Enzyme Inhibition

The compound has also shown potential as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions.

  • Selectivity : Certain analogues have been reported to exhibit selectivity towards ENT2 over ENT1, indicating their potential use in targeted therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide. Key findings include:

  • Modification of Functional Groups : Alterations in the piperazine ring or the introduction of different substituents on the benzo[d][1,3]dioxole moiety can enhance bioactivity and selectivity against specific cancer types or enzymes .

Comparación Con Compuestos Similares

Key Observations :

  • The oxalamide linker contrasts with the naphthofuranone core () and cyclopropane-carboxamide (), which may alter hydrogen-bonding interactions and metabolic stability.
  • The hydroxyethyl group provides a polar terminus absent in analogs like Compound 74, likely improving solubility over lipophilic substituents (e.g., methoxy or pyrrolidine) .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:

  • Receptor Selectivity: Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 2-fluorophenyl substitution may improve selectivity over non-fluorinated analogs, as seen in related antipsychotics .
  • Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to methoxy- or pyrrolidine-containing analogs (e.g., Compound 74, logP ~3.5 estimated) .
  • Metabolic Stability : Benzodioxole groups resist oxidative metabolism, a feature shared with Compound 2.4 (95.1% purity suggests stability under synthetic conditions) .

Implications :

  • Low yields (20–24%) in analogs suggest challenges in introducing bulky substituents (e.g., piperazine or benzodioxole) during coupling reactions .
  • The target compound’s synthesis may require optimized conditions (e.g., alternative coupling reagents) to improve efficiency.

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound Compound 2.4 () Compound 74 ()
Core Structure Oxalamide Naphthofuranone Cyclopropane-carboxamide
Aromatic Substituent Benzo[d][1,3]dioxol-5-yl Benzo[d][1,3]dioxol-5-yl Benzo[d][1,3]dioxol-5-yl
Piperazine/Amine Group 4-(2-Fluorophenyl)piperazine 4-Phenylpiperazine Pyrrolidin-1-yl
Polar Group 2-Hydroxyethyl None Methoxy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this oxalamide derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling a benzo[d][1,3]dioxole-containing amine with oxalic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the amine and carboxylic acid moieties .
  • Piperazine substitution : React the intermediate with 2-fluorophenylpiperazine under reflux in anhydrous solvents (e.g., THF or DCM) with a base like triethylamine to facilitate nucleophilic substitution .
  • Hydroxyethyl group introduction : Employ reductive amination or alkylation using 2-bromoethanol under controlled pH and temperature .
    • Optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • NMR spectroscopy : 1H/13C NMR to verify proton environments and connectivity, particularly for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and piperazine/fluorophenyl groups .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and O–H bonds from the hydroxyethyl group (~3200–3500 cm⁻¹) .
  • X-ray crystallography : Resolve 3D conformation, including dihedral angles between the dioxole and piperazine rings, to inform docking studies .

Q. How can researchers perform initial biological screening to assess its potential therapeutic activity?

  • Approach :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MIA PaCa-2, CCRF-CEM) to measure IC50 values .
  • Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) via fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity .
  • Solubility/pharmacokinetics : Evaluate logP values using shake-flask methods and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Systematic substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate piperazine interactions with receptors .
  • Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with thiophene or pyridine rings to alter π-π stacking and solubility .
  • Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes to targets like dopamine D2 or serotonin receptors .

Q. What strategies are effective for resolving contradictory data in biological activity assays?

  • Approaches :

  • Orthogonal assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence-based methods to rule out assay artifacts .
  • Proteomic profiling : Use mass spectrometry to identify off-target interactions in cell lysates treated with the compound .
  • Structural analogs : Test derivatives lacking the hydroxyethyl group to isolate contributions of specific moieties to activity .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical purity?

  • Optimization steps :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps to minimize racemization .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to improve temperature control and scalability .
  • Chiral HPLC : Monitor enantiomeric excess during piperazine substitution to ensure stereochemical integrity .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Models :

  • Rodent PK studies : Administer via IV/PO routes to measure Cmax, Tmax, and bioavailability. Use LC-MS/MS for plasma concentration analysis .
  • Toxicity screening : Conduct acute/chronic toxicity tests in zebrafish or rodents, focusing on hepatic/renal biomarkers (ALT, creatinine) .
  • BBB penetration : Assess brain-plasma ratio in mice to evaluate CNS targeting potential .

Q. Which enzymatic assays are most reliable for elucidating its mechanism of action?

  • Assays :

  • SPR/ITC : Quantify binding kinetics (ka, kd) to purified enzymes (e.g., HDACs) .
  • Enzyme kinetics : Measure Km/Vmax shifts in presence of the compound to identify competitive/non-competitive inhibition .
  • CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., PI3K) to confirm on-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.